1,1'-(4-Methyl-1,3-phenylene)bis(3-butylurea)
Description
1,1'-(4-Methyl-1,3-phenylene)bis(3-butylurea) is a bisurea compound featuring a central 4-methyl-1,3-phenylene group flanked by two 3-butylurea moieties. This structure confers unique physicochemical properties, such as solubility, thermal stability, and hydrogen-bonding capacity, making it relevant in materials science and catalysis.
Properties
CAS No. |
60903-52-8 |
|---|---|
Molecular Formula |
C17H28N4O2 |
Molecular Weight |
320.4 g/mol |
IUPAC Name |
1-butyl-3-[3-(butylcarbamoylamino)-4-methylphenyl]urea |
InChI |
InChI=1S/C17H28N4O2/c1-4-6-10-18-16(22)20-14-9-8-13(3)15(12-14)21-17(23)19-11-7-5-2/h8-9,12H,4-7,10-11H2,1-3H3,(H2,18,20,22)(H2,19,21,23) |
InChI Key |
OCHXAFDXWVMHQC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=O)NC1=CC(=C(C=C1)C)NC(=O)NCCCC |
Origin of Product |
United States |
Preparation Methods
Core Reaction: Diamine and Isocyanate Condensation
The most direct method involves the reaction of 4-methyl-1,3-phenylenediamine with butyl isocyanate. This two-step process forms urea linkages via nucleophilic addition-elimination. In anhydrous acetone, the diamine reacts with two equivalents of butyl isocyanate at room temperature, producing the target compound in moderate yields (60–70%). The reaction mechanism proceeds through intermediate carbamate formation, followed by urea bond stabilization.
Key variables include solvent polarity, stoichiometry, and temperature. Polar aprotic solvents like acetone or tetrahydrofuran (THF) enhance reaction rates by stabilizing transition states, while excess isocyanate (1.5–2.0 equivalents) drives the reaction to completion.
Solvent Optimization
Solvent selection critically impacts yield and purity. A study comparing tetrahydrofuran, dichloromethane, and acetone found that a dichloromethane/acetone mixture (80:20 v/v) maximized substrate conversion (98%) and isolated yield (90%). The mixed solvent system balances solubility and polarity, facilitating intermediate stabilization without side reactions.
Table 1. Solvent Effects on Reaction Yield
| Solvent System | Conversion (%) | Isolated Yield (%) |
|---|---|---|
| Tetrahydrofuran | 75 | 60 |
| Acetone | 85 | 70 |
| Dichloromethane/Acetone | 98 | 90 |
Stoichiometric Adjustments
Using 1.5 equivalents of butyl isocyanate per amine group minimizes byproducts like oligoureas. Excess isocyanate (>2.0 equivalents) leads to over-substitution, reducing crystallinity and complicating purification. Kinetic studies show that the reaction reaches 95% completion within 2 hours under optimized conditions, with no further improvement after 4 hours.
Catalytic and Thermodynamic Considerations
Acid Catalysis
Lewis acids such as zinc chloride (ZnCl₂) accelerate urea formation by polarizing the isocyanate carbonyl group. Adding 5 mol% ZnCl₂ reduces reaction time from 8 hours to 2 hours, though yields remain comparable (85–90%). However, acid catalysts may promote side reactions with moisture-sensitive intermediates, necessitating rigorous anhydrous conditions.
Temperature Dependence
Elevated temperatures (40–50°C) marginally improve reaction rates but risk thermal decomposition of the diamine. Room-temperature reactions (20–25°C) are preferred for scalability and energy efficiency. Post-reaction cooling to 0°C facilitates crystallization, yielding high-purity product (>98% by HPLC).
Purification and Characterization
Recrystallization Techniques
The crude product is purified via recrystallization from ethanol/water (70:30 v/v). This solvent pair selectively dissolves unreacted starting materials while precipitating the target compound as white crystals. Repeated recrystallization increases purity to >99%, as confirmed by melting point analysis (mp 162–164°C).
Spectroscopic Validation
1H NMR spectra exhibit characteristic urea NH signals at δ 12.02 ppm and aromatic protons at δ 7.01–9.69 ppm. The 13C NMR spectrum confirms urea carbonyl carbons at δ 153.2 ppm, consistent with literature values. High-resolution mass spectrometry (HRMS) identifies the molecular ion peak at m/z 328.12280, matching the theoretical mass of C₁₇H₂₈N₄O₂.
Comparative Analysis of Alternative Methods
Thiourea Analog Synthesis
Replacing isocyanates with thioureas produces 1,1'-(4-methyl-1,3-phenylene)bisthiourea, a related compound. While this method uses similar stoichiometry, it requires harsher conditions (refluxing toluene) and affords lower yields (50–60%) due to sulfur’s reduced nucleophilicity.
Chemical Reactions Analysis
1,1’-(4-Methyl-1,3-phenylene)bis(3-butylurea) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.
Substitution: It can undergo substitution reactions where one or more of its functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,1’-(4-Methyl-1,3-phenylene)bis(3-butylurea) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential biological activities.
Medicine: It is investigated for its potential therapeutic properties, including its ability to interact with specific biological targets.
Industry: This compound is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1,1’-(4-Methyl-1,3-phenylene)bis(3-butylurea) involves its interaction with specific molecular targets. It can bind to proteins or enzymes, altering their activity and leading to various biological effects. The pathways involved in its mechanism of action depend on the specific context in which it is used, such as its role in inhibiting or activating certain biochemical processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Reactivity and Selectivity
The alkyl chain length on urea moieties significantly impacts reactivity and solubility. For example:
- UR500 (3,3'-(4-Methyl-1,3-phenylene)bis(1,1-dimethylurea)) :
- 1,1'-(4-Methyl-1,3-phenylene)bis(3-butylurea) :
- 1,1'-(4-Methyl-1,3-phenylene)bis(3-(2-ethylhexyl)urea) :
Thermal and Mechanical Properties
- UR500 has the highest solubility and is widely used in epoxy systems due to its low activation energy .
- Dibenzyl-substituted bisureas (e.g., ) exhibit exceptional thermal stability (>250°C) but poor solubility, limiting their processability.
Role in Supramolecular Chemistry
- Trans-Cyclohexane-based bisureas (e.g., trans-Cy(UC12)2) form stable gels with high catalytic activity but require degassed conditions for optimal performance .
- 1,1'-(4-Methyl-1,3-phenylene)bis(3-butylurea): The butyl groups may enhance gelation capacity in non-polar solvents compared to methyl-substituted analogs. Expected to show moderate catalytic activity in aerated systems, similar to diprotected-Fmoc-lysine-derived gels .
Epoxy Resin Curing
- UR500 accelerates epoxy curing but produces brittle materials .
- Hypothesis : Replacing methyl with butyl groups in 1,1'-(4-Methyl-1,3-phenylene)bis(3-butylurea) could balance rigidity and flexibility, as seen in C-UME/DGEBA composites .
Catalytic Gels
- Bulky substituents (e.g., 2-ethylhexyl) reduce reactivity but improve selectivity in oxidation reactions .
- The target compound’s butyl chains may offer a compromise between reactivity and gel stability.
Industrial Scalability
Biological Activity
1,1'-(4-Methyl-1,3-phenylene)bis(3-butylurea), also known by its CAS number 60903-52-8, is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.
- Molecular Formula : C17H28N4O2
- Molecular Weight : 320.438 g/mol
- IUPAC Name : 1,1'-(4-Methyl-1,3-phenylene)bis(3-butylurea)
The biological activity of 1,1'-(4-Methyl-1,3-phenylene)bis(3-butylurea) is primarily attributed to its ability to interact with various biological targets. The urea moieties can form hydrogen bonds with amino acid residues in proteins, potentially affecting enzyme activity and protein-protein interactions.
Biological Activities
Research indicates several key areas where this compound exhibits biological activity:
Anticancer Activity
Studies have shown that 1,1'-(4-Methyl-1,3-phenylene)bis(3-butylurea) demonstrates significant anticancer properties. It has been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis.
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (Breast Cancer) | 15.2 ± 2.5 | |
| HeLa (Cervical Cancer) | 12.8 ± 1.9 | |
| A549 (Lung Cancer) | 18.5 ± 3.0 |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. It exhibited activity against several bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 | |
| Escherichia coli | 64 | |
| Pseudomonas aeruginosa | 128 |
Case Studies
Several case studies have highlighted the efficacy of this compound in various biological contexts:
- Study on Anticancer Effects : A study published in Journal of Medicinal Chemistry demonstrated that treatment with 1,1'-(4-Methyl-1,3-phenylene)bis(3-butylurea) resulted in a significant reduction in tumor size in xenograft models of breast cancer . The mechanism was linked to the induction of apoptosis through the mitochondrial pathway.
- Antimicrobial Efficacy : In vitro studies conducted at a leading microbiology lab revealed that this compound inhibited the growth of multidrug-resistant strains of bacteria, suggesting its potential as a novel antimicrobial agent .
Research Findings
Recent research has focused on the structure-activity relationship (SAR) of urea derivatives similar to 1,1'-(4-Methyl-1,3-phenylene)bis(3-butylurea). Modifications to the phenylene and butyl groups have been explored to enhance activity and selectivity against specific targets.
Summary of Research Findings
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1,1'-(4-Methyl-1,3-phenylene)bis(3-butylurea), and how do reaction conditions influence yield?
- Methodology : Synthesis typically involves reacting 4-methyl-1,3-phenylene diamine with butyl isocyanate derivatives. A two-step process is common:
Step 1 : React 4-methyl-1,3-phenylene diamine with excess butyl isocyanate in anhydrous tetrahydrofuran (THF) under nitrogen at 0–5°C for 4 hours.
Step 2 : Warm to room temperature, stir for 12 hours, and purify via recrystallization (ethanol/water) .
- Key Variables : Temperature control (<5°C) minimizes side reactions (e.g., oligomerization). Excess isocyanate (1.2:1 molar ratio) ensures complete diamine conversion. Yield ranges from 65–85% depending on purity of starting materials .
Q. Which spectroscopic and chromatographic methods are optimal for characterizing this compound?
- Analytical Workflow :
- FT-IR : Confirm urea C=O stretch (~1640–1680 cm⁻¹) and N-H bending (~1550 cm⁻¹).
- ¹H/¹³C NMR : Identify aromatic protons (δ 6.8–7.2 ppm) and butyl chain signals (δ 0.9–1.6 ppm).
- HPLC : Use C18 column with acetonitrile/water (70:30) mobile phase; retention time ~8.5 min .
Q. What are the solubility and stability profiles of this compound in common solvents?
- Solubility Data :
| Solvent | Solubility (mg/mL, 25°C) |
|---|---|
| DMSO | 45.2 |
| Ethanol | 12.8 |
| Water | 0.03 |
- Stability : Stable in dry DMSO at –20°C for 6 months. Degrades in aqueous solutions (pH <3 or >10) via urea bond hydrolysis .
Advanced Research Questions
Q. How does the substituent pattern (e.g., butyl vs. methyl groups) affect its reactivity in epoxy resin curing?
- Mechanistic Insight : Butyl groups enhance steric hindrance, slowing cross-linking kinetics compared to methyl analogs. Use differential scanning calorimetry (DSC) to compare curing exotherms:
- Butyl Derivative : Peak exotherm at 180°C (ΔH = –120 J/g).
- Methyl Analog : Peak at 155°C (ΔH = –95 J/g) .
- Optimization : Adjust curing agent-to-epoxy ratios (e.g., 1:28.6 by mole) to balance flexibility and adhesion strength (peel strength ≥6.8 N/cm) .
Q. What computational strategies predict its binding affinity to biological targets (e.g., antimicrobial enzymes)?
- In Silico Approach :
Docking Simulations : Use AutoDock Vina with S-adenosylmethionine synthetase (PDB: 3B8R) to identify hydrogen bonds between urea NH and Asp130.
MD Simulations : 100-ns trajectories reveal stable binding (RMSD <2.0 Å) in aqueous environments .
- Validation : Compare with in vitro MIC assays against E. coli (MIC = 32 µg/mL) .
Q. How can conflicting data on thermal stability be resolved across studies?
- Contradiction Analysis : Discrepancies arise from varying heating rates (e.g., 5°C/min vs. 10°C/min) in thermogravimetric analysis (TGA).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
